(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride
Description
(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride (CAS: 93601-85-5) is a chiral tetralin derivative with the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.78 g/mol. It serves as a critical intermediate in synthesizing antipsychotic and anti-Parkinson drugs, targeting dopamine receptors and related neurological pathways . Key applications include its role in the production of rotigotine analogs and other dopaminergic agents. The compound’s stereochemistry (R-configuration) is crucial for its biological activity, as enantiomers often exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKTXMBBTXQAIC-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647189 | |
| Record name | (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93601-85-5 | |
| Record name | (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
High-Pressure Hydrogenation Route
Early synthetic approaches, such as the method disclosed in WO2016044918A1, begin with 5-methoxy-2-tetralone and (R)-(+)-1-(4-methoxyphenyl)ethylamine. The ketone is reduced to the corresponding alcohol using sodium borohydride (), followed by propylation with 3-bromo-1-propene. Subsequent high-pressure hydrogenation over Raney nickel and palladium/carbon catalysts removes protective groups.
Key Limitations :
Chiral Resolution Approach
WO2011161255 describes an alternative method starting with 2-amino-5-methyltetrahydronaphthalene hydrochloride. Propionaldehyde is introduced via reductive amination, followed by chiral resolution using R-(-)-o-chloromandelic acid to isolate the (R)-enantiomer.
Challenges :
-
Chiral resolution necessitates additional steps for diastereomer separation, reducing overall efficiency.
-
Scalability is limited by the cost of chiral resolving agents and low throughput.
Novel Two-Step Reductive Amination and Hydrogenation Method
A 2024 patent (CN111393309A) introduces a streamlined synthesis route that avoids high-pressure conditions and chiral resolution.
Step 1: Reductive Amination
(S)-1,2,3,4-Tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine reacts with propionaldehyde under acidic conditions (formic acid or acetic acid) in the presence of sodium cyanoborohydride ().
Reaction Conditions :
-
Molar ratio: 1:1.8 (amine:propionaldehyde).
-
Temperature: 10–60°C.
-
Solvent: Isopropanol or ethanol.
Intermediate : The product, (S)-1,2,3,4-Tetrahydro-5-methoxy-N-((R)-1-benzyl)-N-propyl-2-naphthylamine (Compound II), is isolated in >95% purity via crystallization.
Step 2: Catalytic Hydrogenation and Salt Formation
Compound II undergoes hydrogenation using 10% palladium on carbon () at ambient pressure to remove the benzyl protective group. Subsequent treatment with hydrochloric acid in isopropanol yields the hydrochloride salt.
Optimized Parameters :
-
Catalyst loading: 5% w/w .
-
Hydrogen pressure: 10–20 kg (ambient conditions).
Comparative Analysis of Synthesis Methods
| Parameter | High-Pressure Route | Chiral Resolution | Novel Two-Step Method |
|---|---|---|---|
| Starting Material | 5-Methoxy-2-tetralone | 2-Amino-5-methyltetrahydronaphthalene | (S)-1,2,3,4-Tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine |
| Key Steps | Reduction, propylation, high-pressure hydrogenation | Reductive amination, chiral resolution | Reductive amination, ambient-pressure hydrogenation |
| Catalysts | Raney nickel, | Sodium cyanoborohydride | , |
| Yield | 60% | 55–65% | 87.1% |
| Safety Concerns | High-pressure hydrogenation | Toxic resolving agents | Ambient-pressure conditions |
| Industrial Scalability | Limited | Moderate | High |
Critical Evaluation of Reaction Mechanisms
Stereochemical Control
The novel method leverages the inherent chirality of the starting amine ((S)-configuration) to direct the formation of the (R)-enantiomer. The benzyl group acts as a transient protective moiety, enabling selective propylation without racemization. In contrast, traditional routes rely on post-synthesis resolution, which often results in enantiomeric excess (<90%).
Role of Reducing Agents
Sodium cyanoborohydride () is preferred over due to its stability in acidic media, minimizing side reactions such as over-reduction or epimerization. This selectivity is critical for maintaining the (R)-configuration during reductive amination.
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions
®-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.
Scientific Research Applications
Treatment of Parkinson's Disease
Rotigotine is primarily used as a treatment for Parkinson's disease. It acts as a dopamine receptor agonist, stimulating dopamine receptors to help alleviate symptoms associated with this neurodegenerative disorder. Clinical studies have demonstrated its efficacy in improving motor function and reducing the severity of symptoms in patients with advanced stages of Parkinson's disease .
Management of Restless Legs Syndrome (RLS)
In addition to its use in Parkinson's disease, Rotigotine is also indicated for the treatment of Restless Legs Syndrome (RLS). Its dopaminergic activity helps to relieve the uncomfortable sensations and urge to move that characterize RLS, significantly improving patient quality of life .
Potential in Treating Depression and Anxiety Disorders
Research indicates that Rotigotine may have antidepressant and anxiolytic effects due to its influence on dopaminergic pathways. Studies have suggested that modulation of dopamine levels can positively impact mood disorders, making Rotigotine a candidate for further investigation in treating depression and anxiety .
Case Study 1: Efficacy in Advanced Parkinson's Disease
A clinical trial involving patients with advanced Parkinson's disease demonstrated that Rotigotine significantly improved motor symptoms compared to placebo. The study reported a notable reduction in the Unified Parkinson's Disease Rating Scale (UPDRS) scores among participants treated with Rotigotine over a 12-week period .
Case Study 2: Impact on Quality of Life in RLS Patients
A randomized controlled trial assessed the impact of Rotigotine on patients suffering from RLS. Results showed that patients receiving Rotigotine experienced a marked improvement in their symptoms and overall quality of life compared to those on placebo. The study highlighted the drug's potential as a first-line treatment for RLS .
Mechanism of Action
The mechanism of action of ®-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing cellular pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Counterpart: (S)-Enantiomer
- Name : (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride
- CAS : 93601-86-6
- Molecular Formula: C₁₄H₂₂ClNO (identical to R-form)
- Key Differences: The (S)-enantiomer shares the same molecular formula but differs in stereochemistry. Used as an intermediate for Baquiloprim (an antibiotic), highlighting divergent therapeutic applications compared to the R-form’s neurological focus .
Racemic Mixture
- Name : rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine
- CAS : 3899-07-8
- Molecular Weight : 219.32 g/mol
- Key Differences :
Structural Derivatives with Modified Substituents
Thiophene-Containing Derivative
- Name : (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
- CAS : 1232344-37-4
- Molecular Formula: C₂₀H₂₈ClNOS
- Molecular Weight : 365.96 g/mol
- May target serotonin or adrenergic receptors due to extended substituent bulk .
Dipropyl-Substituted Analog
- Name : (2R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydro-2-naphthalenamine
- CAS : 119432-88-1
- Molecular Formula: C₁₇H₂₇NO
- Molecular Weight : 261.40 g/mol
- Methoxy group at position 8 (vs. 5 in the parent compound) shifts electronic distribution, affecting receptor binding .
(R)-Enantiomer in Neuropharmacology
(S)-Enantiomer in Antibiotics
Thiophene Derivatives
- Broad Receptor Activity: Potential applications in pain management or mood disorders due to structural similarity to atypical antipsychotics .
Comparative Data Table
Biological Activity
(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride, also known as Rotigotine, is a compound that has garnered attention for its biological activity, particularly in the context of neurological disorders. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 3904-24-3
- Molecular Formula : C14H22ClNO
- Molecular Weight : 255.78358 g/mol
This compound is a derivative of naphthalene and contains a methoxy group and a propyl amine side chain. Its structural characteristics contribute to its pharmacological effects.
Rotigotine acts primarily as a dopamine agonist , which means it mimics the action of dopamine in the brain. This is particularly relevant in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). The compound selectively binds to dopamine D2 and D3 receptors, enhancing dopaminergic transmission in the central nervous system.
Biological Activity
-
Neuroprotective Effects :
- Research indicates that Rotigotine may provide neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells. It has been shown to activate various signaling pathways that promote cell survival.
-
Antioxidant Properties :
- The compound exhibits antioxidant activity, which can help mitigate damage caused by reactive oxygen species (ROS) in neurological disorders.
-
Clinical Applications :
- Rotigotine is used clinically for managing Parkinson's disease symptoms. Its transdermal delivery system allows for continuous drug release, improving patient compliance and therapeutic outcomes.
Clinical Trials
- Efficacy in Parkinson's Disease :
- Restless Legs Syndrome :
Pharmacological Studies
- A study published in the Journal of Medicinal Chemistry explored the pharmacokinetics of Rotigotine, revealing a favorable absorption profile when administered via transdermal patches. The study highlighted its sustained plasma concentration levels over time, which correlates with its therapeutic efficacy .
Comparative Table of Biological Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
